molecular formula C14H20F3IO3S B13880831 [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate

[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate

Cat. No.: B13880831
M. Wt: 452.27 g/mol
InChI Key: PCIJUJJHXZXOQM-UHFFFAOYSA-N
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Description

[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodopropyl group, a hexahydroindenyl core, and a trifluoromethanesulfonate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the hexahydroindenyl core through a series of cyclization reactions. The iodopropyl group can be introduced via halogenation reactions, while the trifluoromethanesulfonate group is typically added using trifluoromethanesulfonic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Elimination Reactions: The trifluoromethanesulfonate group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a ketone or aldehyde.

Scientific Research Applications

[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The iodopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethanesulfonate group can enhance the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H20F3IO3S

Molecular Weight

452.27 g/mol

IUPAC Name

[1-(1-iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate

InChI

InChI=1S/C14H20F3IO3S/c1-9(8-18)10-6-7-13(2)11(10)4-3-5-12(13)21-22(19,20)14(15,16)17/h5,9-11H,3-4,6-8H2,1-2H3

InChI Key

PCIJUJJHXZXOQM-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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